[4-(4-Chlorobenzyl)piperazin-1-yl](3-methylphenyl)methanone
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Overview
Description
4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group and a 3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the reaction with 3-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and medicinal chemistry .
Biology: In biological research, the compound is studied for its potential pharmacological activities, including its effects on various biological targets .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, such as in the development of new drugs for treating various diseases .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
- 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE
- 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE
- 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE .
Uniqueness: The uniqueness of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl and 3-methylphenyl groups can influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H21ClN2O |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O/c1-15-3-2-4-17(13-15)19(23)22-11-9-21(10-12-22)14-16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
MZTKSAKGJSEGOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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